(2-Methyl-4-propoxyphenyl)methanamine hydrochloride
Description
Overview of the Compound and Its Chemical Identity
This compound represents a structurally complex organic compound that belongs to the phenylmethanamine class of chemical entities. The compound features a benzene ring system with two distinct substituents: a methyl group positioned at the 2-carbon of the aromatic ring and a propoxy group (-OCH₂CH₂CH₃) located at the 4-position. The methanamine functionality (-CH₂NH₂) is directly attached to the benzene ring, creating the characteristic benzylamine structure that defines this chemical class. The hydrochloride salt form represents the protonated amine complexed with hydrochloric acid, which significantly enhances the compound's water solubility and chemical stability compared to the free base form.
The molecular structure can be systematically understood through comparison with closely related compounds found in current chemical databases. For instance, (4-methyl-2-propoxyphenyl)methanamine, a positional isomer, demonstrates a molecular formula of C₁₁H₁₇NO with a molecular weight of 179.26 grams per mole. The target compound would possess an identical molecular formula for the free base, with the hydrochloride salt adding 36.5 daltons to yield an estimated molecular weight of approximately 215.76 grams per mole. This molecular weight calculation is consistent with observations of similar propoxyphenyl methanamine hydrochlorides, such as (4-Propoxyphenyl)methanamine hydrochloride, which exhibits a molecular weight of 201.69 grams per mole despite having one fewer methyl substituent.
The chemical identity is further characterized by its classification as a substituted benzylamine, sharing structural features with other biologically and chemically important compounds in this class. The specific substitution pattern creates unique electronic and steric properties that distinguish it from other positional isomers and related compounds. The propoxy group introduces lipophilic character while maintaining hydrogen bonding capabilities through the ether oxygen, while the methyl group provides additional hydrophobic character and influences the compound's overall three-dimensional structure.
Historical Context and Discovery
The development and characterization of substituted benzylamine compounds has deep historical roots in organic chemistry, with the parent compound benzylamine being first synthesized and characterized in the mid-19th century. Benzylamine itself was initially produced accidentally by Rudolf Leuckart in his reaction of benzaldehyde with formamide, a process that subsequently became known as the Leuckart reaction. This foundational work established the synthetic methodologies that would later be applied to more complex substituted derivatives like this compound.
The systematic exploration of substituted benzylamine derivatives gained momentum throughout the 20th century as researchers recognized their potential applications in pharmaceutical development and organic synthesis. The introduction of methyl and propoxy substituents represents part of a broader historical trend toward understanding structure-activity relationships in aromatic amine compounds. Industrial synthesis methods for benzylamine compounds were primarily developed around the reaction of benzyl chloride with ammonia, though reduction of benzonitrile and reductive amination of benzaldehyde over Raney nickel also became important synthetic routes.
The specific synthesis and characterization of highly substituted benzylamines, including those with both methyl and propoxy groups, emerged as part of systematic medicinal chemistry programs aimed at developing compounds with enhanced selectivity and improved pharmacological properties. The development of reliable synthetic methodologies for compounds such as 2-methoxy-4-methylbenzylamine, which shares structural similarities with the target compound, demonstrates the evolution of synthetic organic chemistry toward more sophisticated substitution patterns. These historical developments laid the groundwork for understanding how specific substitution patterns influence both chemical reactivity and potential biological activity.
Relevance in Contemporary Chemical Research
Contemporary chemical research has demonstrated significant interest in substituted benzylamine derivatives due to their versatility as synthetic intermediates and their potential applications in pharmaceutical development. The specific substitution pattern found in this compound represents an important structural motif that appears in various research contexts, particularly in the development of compounds with specific biological targets. Recent investigations into related compounds have revealed their utility as building blocks for more complex molecular architectures and as precursors in the synthesis of heterocyclic systems.
Current research methodologies emphasize the importance of understanding how specific substituent combinations influence molecular properties such as solubility, stability, and biological activity. The combination of methyl and propoxy substituents on the benzene ring creates a unique electronic environment that can be exploited in various synthetic applications. Research into structurally related compounds, such as (4-methyl-2-propoxyphenyl)methanamine, has provided valuable insights into the chemical behavior and potential applications of this class of compounds. The availability of such compounds through specialized chemical suppliers indicates ongoing research interest and commercial viability.
The contemporary relevance of this compound class is further demonstrated by their appearance in patent literature and specialized chemical databases. For example, synthetic methodologies for related compounds like 2-methoxy-4-methylbenzylamine have been documented in recent patent applications, indicating active industrial research and development. Additionally, the continued availability of related compounds such as (4-Propoxyphenyl)methanamine hydrochloride through chemical suppliers suggests sustained research demand and practical utility in ongoing chemical investigations.
Scope and Objectives of the Academic Inquiry
The academic investigation of this compound encompasses several critical areas of chemical research, each contributing to a comprehensive understanding of this compound's properties and potential applications. The primary objective involves establishing a thorough characterization of the compound's chemical and physical properties, including its molecular structure, spectroscopic characteristics, and thermodynamic parameters. This characterization effort draws upon established methodologies used for related compounds and leverages comparative analysis with structurally similar molecules to predict and validate properties.
A secondary objective focuses on understanding the synthetic accessibility and methodological approaches for preparing this compound and its derivatives. This includes evaluation of potential synthetic routes, optimization of reaction conditions, and assessment of yield and purity considerations. The synthesis of related compounds, such as the multi-step preparation of 2-methoxy-4-methylbenzylamine through carbonylation, methylation, and reductive amination reactions, provides valuable precedent for developing efficient synthetic strategies. Understanding these synthetic methodologies is crucial for enabling further research and potential applications.
The scope of inquiry also encompasses comparative structure-activity relationship studies with related benzylamine derivatives to understand how the specific substitution pattern influences chemical reactivity and potential biological properties. This comparative approach utilizes data from compounds such as 4-Methylbenzylamine, which exhibits a molecular weight of 121.180 grams per mole and specific physical properties including a boiling point of 195.0°C and melting point of 12-13°C. Such comparisons enable prediction of properties for the target compound and guide experimental design for its characterization.
The investigation aims to establish this compound's position within the broader landscape of substituted benzylamine chemistry and identify potential areas for future research and development. This includes assessment of its utility as a synthetic intermediate, evaluation of its potential as a pharmaceutical precursor, and exploration of its role in developing new chemical methodologies. The academic inquiry seeks to provide a comprehensive foundation for understanding this compound's significance in contemporary organic chemistry research and its potential contributions to advancing the field.
Properties
IUPAC Name |
(2-methyl-4-propoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-6-13-11-5-4-10(8-12)9(2)7-11;/h4-5,7H,3,6,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMFFROFLMTQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-methyl-4-propoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Medicinal Chemistry
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets effectively.
- Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may modulate serotonergic receptor activity, suggesting potential applications in treating conditions such as schizophrenia, depression, and anxiety disorders .
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against gram-positive bacteria, including Staphylococcus aureus .
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells .
Biological Research
The compound's ability to modify biomolecules makes it valuable for biological studies.
- Protein Modification : The acylating properties of this compound allow it to interact with proteins and nucleic acids, potentially altering their functions for therapeutic effects .
- Structure-Activity Relationship (SAR) : Studies have explored how modifications in the compound's structure influence its biological activity, particularly focusing on the role of substituents like methoxy and propoxy groups .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus |
| Anticancer | Various cancer cell lines | Cytotoxic effects with low normal cell toxicity |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Propoxy group | Enhances lipophilicity |
| Methyl group | Modulates electronic properties |
Antimicrobial Efficacy
A study evaluated derivatives related to this compound against Staphylococcus aureus. Some derivatives exhibited submicromolar activity, indicating strong antibacterial potential .
Cytotoxicity Assessment
In another investigation, derivatives were tested on primary mammalian cell lines. Results indicated that certain modifications maintained significant anticancer activity while minimizing adverse effects on healthy cells .
Mechanism of Action
The mechanism of action of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (inferred structure) with structurally related methanamine hydrochloride derivatives from the evidence. Key parameters include molecular features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Methanamine Hydrochloride Derivatives
Key Differences and Trends
Diphenyl derivatives like (4-Methoxyphenyl)(phenyl)methanamine hydrochloride feature bulkier aromatic systems, which may reduce solubility in polar solvents compared to smaller analogs .
Solubility and Stability
- Methoxy and hydroxy groups (e.g., in 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride) increase polarity, enhancing water solubility, though hydrochloride salts generally improve stability and crystallinity .
- Halogenated derivatives (e.g., 1-(2,4-difluoro-5-methylphenyl)methanamine hydrochloride) may exhibit lower solubility in aqueous media due to hydrophobic fluorine substituents .
Hazard Profiles
- (2,4,6-Trimethoxyphenyl)methanamine (free base) is classified with hazards H302 (harmful if swallowed) and H315 (skin irritation), suggesting that its hydrochloride salt may require similar handling precautions .
Applications Thiazole- and pyran-containing derivatives are frequently used as ligands or intermediates in drug discovery (e.g., adenosine receptor ligands in ) . Ethylamine derivatives like 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride are structurally analogous to neurotransmitters (e.g., dopamine), making them relevant for neurological research .
Biological Activity
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a compound that has garnered attention due to its notable biological activity, particularly in the field of pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a methanamine functional group attached to a propoxy-substituted aromatic ring, which contributes to its biological activity. The presence of the propoxy group enhances lipophilicity, aiding in its interaction with biological membranes and receptors.
Biological Activity
Research indicates that this compound exhibits significant activity as an antagonist in various neurotransmitter systems. Its structural characteristics suggest potential interactions with specific receptors, including:
- Histamine Receptors : The compound has shown promise in modulating histaminergic pathways, potentially influencing conditions such as allergies and gastric acid secretion.
- Dopamine Receptors : Preliminary studies suggest it may act on dopaminergic systems, indicating possible applications in neuropharmacology.
The mechanism of action involves binding to specific molecular targets, modulating their activity, and subsequently influencing cellular signaling pathways. This interaction can lead to alterations in neurotransmitter release and receptor activation, which are crucial for its pharmacodynamic effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have provided insights into the relationship between the chemical structure of this compound and its biological effects. These studies highlight correlations that can guide further pharmacological exploration and optimization of the compound for therapeutic use.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist activity in neuropharmacology |
| 3-(4-Methoxyphenyl)propan-1-amine | Similar amine structure; different substituents | Potential antidepressant effects |
| 4-(2-Aminoethyl)phenol | Amino group on phenolic structure | Involved in neurotransmitter modulation |
The unique substitution pattern of this compound may lead to distinct therapeutic profiles compared to these compounds.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro assays demonstrated that this compound effectively inhibited receptor activity associated with certain neurotransmitters, suggesting potential use in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Analgesic and Anti-inflammatory Effects : Research has shown that related compounds exhibit significant analgesic and anti-inflammatory activities, prompting further exploration into the potential therapeutic benefits of this compound in pain management.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
